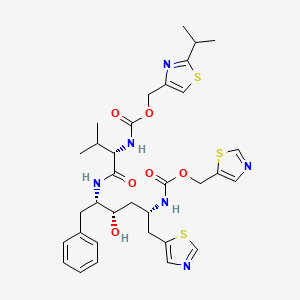
2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8-(phenylmethyl)-11-(5-thiazolylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,9R*,11R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-Oxa-4,7,12-triazatridecan-13-oic acid, 9-hydroxy-5-(1-methylethyl)-1-(2-(1-methylethyl)-4-thiazolyl)-3,6-dioxo-8-(phenylmethyl)-11-(5-thiazolylmethyl)-, 5-thiazolylmethyl ester, (5S-(5R*,8R*,9R*,11R*))- is a complex organic molecule featuring multiple thiazole rings, carbamate groups, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions. One common approach is the multi-component reaction involving ketones, aldehydes, ammonium salts, and elemental sulfur under metal-free conditions . This method allows for the formation of polysubstituted thiazoles, which are key components of the target molecule.
Industrial Production Methods
Industrial production of such complex molecules typically involves automated synthesis using advanced organic synthesis techniques. These methods ensure high yield and purity, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce alcohols or amines .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors , altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2-isopropylthiazol-4-yl)methyl (methyl)carbamoyl-L-valine
- (s)-2-(3-(2-isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic acid
Uniqueness
What sets this compound apart is its multi-thiazole structure and the presence of multiple functional groups, which confer unique chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
165315-38-8 |
|---|---|
Molecular Formula |
C33H42N6O6S3 |
Molecular Weight |
714.9 g/mol |
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,4S,5S)-4-hydroxy-5-[[(2S)-3-methyl-2-[(2-propan-2-yl-1,3-thiazol-4-yl)methoxycarbonylamino]butanoyl]amino]-6-phenyl-1-(1,3-thiazol-5-yl)hexan-2-yl]carbamate |
InChI |
InChI=1S/C33H42N6O6S3/c1-20(2)29(39-33(43)44-15-24-17-46-31(36-24)21(3)4)30(41)38-27(10-22-8-6-5-7-9-22)28(40)12-23(11-25-13-34-18-47-25)37-32(42)45-16-26-14-35-19-48-26/h5-9,13-14,17-21,23,27-29,40H,10-12,15-16H2,1-4H3,(H,37,42)(H,38,41)(H,39,43)/t23-,27+,28+,29+/m1/s1 |
InChI Key |
DSZQSWYKXACUMT-KERJZVRCSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)COC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@@H](CC3=CN=CS3)NC(=O)OCC4=CN=CS4)O |
Canonical SMILES |
CC(C)C1=NC(=CS1)COC(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CN=CS3)NC(=O)OCC4=CN=CS4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















